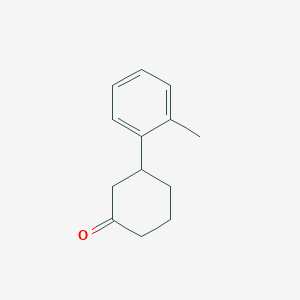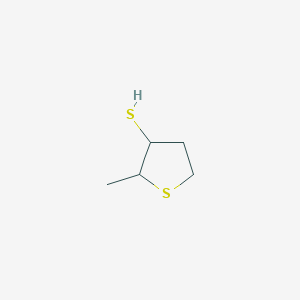
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which include high electronegativity and the ability to influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate product is then subjected to further reactions to yield the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine and trifluoromethyl groups.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In materials science, the compound is used to develop new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for target proteins or enzymes. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenol: This compound shares the trifluoromethyl and fluorine groups but differs in its functional group, being a phenol rather than an acetamide.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Another similar compound with the same substituents but an isocyanate functional group.
Uniqueness
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both fluorine and trifluoromethyl groups imparts distinct chemical properties that can be leveraged in the design of new molecules and materials with desired characteristics.
Propriétés
Formule moléculaire |
C9H7F4NO |
|---|---|
Poids moléculaire |
221.15 g/mol |
Nom IUPAC |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F4NO/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H2,14,15) |
Clé InChI |
NOAQPRNHSVZSBE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)








![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)
